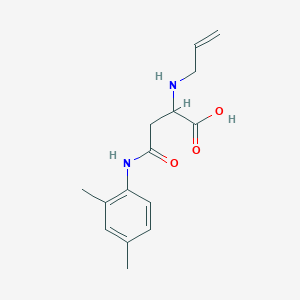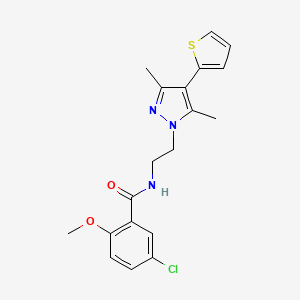
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid, also known as ADBI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADBI belongs to the class of N-substituted glycine derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
Molecular Structure Analysis
- FT-IR, Molecular Structure Analysis : The molecular structure of a similar compound was analyzed using FT-IR, HOMO and LUMO analysis, and NBO analysis, revealing insights into vibrational wavenumbers, hyperpolarizability, and molecular stability due to hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).
Molecular Docking and Vibrational Studies
- Molecular Docking, Vibrational Studies : Molecular docking and vibrational studies on similar compounds using FT-IR and Raman spectra, combined with DFT calculations, provided insights into stability, reactivity, nonlinear optical materials, and potential biological activities (K. Vanasundari et al., 2018).
Synthesis and Optical Properties
- Fluorescent Probe Synthesis : A related compound was synthesized as a fluorescent probe for β-amyloids, demonstrating potential for molecular diagnosis of Alzheimer’s disease. This study explored the compound's binding affinities and effects of solvent polarity on optical properties (Huan-bao Fa et al., 2015).
Synthesis and Reaction Studies
- Improved Synthesis and Reactions : Research on the improved synthesis of related compounds and their derivatives showed potential in various organic syntheses and applications in medicinal chemistry (D. L. Obydennov et al., 2013).
Intramolecular Hydrosilation
- Platinum-catalyzed Intramolecular Hydrosilation : Study on the formation of 1-aza-2-silacyclobutanes from N,N-Bis(dimethylsilyl) allylamines, leading to the synthesis of 2-amino alcohols, demonstrates the compound's role in advanced synthesis techniques (K. Tamao et al., 1990).
Peptide Synthesis
- Synthesis of α,α-Disubstituted α-Amino Acids : The compound played a role in the synthesis of bioactive peptides, demonstrating its utility in developing pharmaceutical agents (P. Szcześniak et al., 2016).
Synthesis and Crystallization Analysis
- Synthesis and Characterization : A related compound was synthesized, characterized, and analyzed for its thermal stability and crystallization behavior, contributing to material science and molecular design (P. Nayak et al., 2014).
Vibrational Spectroscopy
- Vibrational Spectroscopic Studies : Spectroscopic studies on chloramphenicol derivatives, similar to the compound , provided insights into molecular interactions and bonding behavior useful in pharmaceutical and chemical research (R. F. Fernandes et al., 2017).
Drug Development
- Anticonvulsant Activity Study : Research on isomeric forms of a similar compound assessed their anticonvulsant activity, highlighting the potential in developing new therapeutic agents (J. Ahmadu et al., 2019).
Biomedical Research
- Glucosinolate Biosynthesis : Studies on glucosinolates, involving related compounds, shed light on natural product biosynthesis, with implications for agriculture and medicinal chemistry (K. L. Falk et al., 2004).
properties
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-7-16-13(15(19)20)9-14(18)17-12-6-5-10(2)8-11(12)3/h4-6,8,13,16H,1,7,9H2,2-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHGPJGASBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)